molecular formula C15H13NO2 B8671758 7-Hydroxy-9,9-dimethyl-9H-acridin-2-one CAS No. 118290-06-5

7-Hydroxy-9,9-dimethyl-9H-acridin-2-one

Cat. No.: B8671758
CAS No.: 118290-06-5
M. Wt: 239.27 g/mol
InChI Key: BKIKFYRTTUYTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-9,9-dimethyl-9H-acridin-2-one is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118290-06-5

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

7-hydroxy-9,9-dimethylacridin-2-one

InChI

InChI=1S/C15H13NO2/c1-15(2)11-7-9(17)3-5-13(11)16-14-6-4-10(18)8-12(14)15/h3-8,17H,1-2H3

InChI Key

BKIKFYRTTUYTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=O)C=CC2=NC3=C1C=C(C=C3)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hill et al., The Phenol Dyestuff of Liehermann as an Acridan Derivative, J. Chem. Soc. (C) 2462 (1970), describes an acridan derivative, 7-hydroxyspiro [acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione, that has been used as an oxidation-reduction indicator. This compound and related acridan derivatives, 4',7-dihydroxyspiro [acridine-9,1'-cyclohexane]-2(9H)-one; 7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione; 9,9-diphenyl-7-hydroxyacridin-2 (9H)-one; and 9,9-dimethyl-7-hydroxyacridin-2(9H)-one, yield blue solutions in sulfuric acid which turn red on dilution, this color being due to protonation of the free base. The neutral forms of the compounds are yellow in most solvents. A method of synthesizing these compounds is also disclosed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
7-hydroxyspiro [acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
4',7-dihydroxyspiro [acridine-9,1'-cyclohexane]-2(9H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
9,9-diphenyl-7-hydroxyacridin-2 (9H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.